5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Description
5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a chemically modified piperidine derivative featuring two critical substituents:
- A tert-butyl group at the 5-position of the piperidine ring, enhancing steric bulk and lipophilicity.
- A tert-butoxycarbonyl (Boc) protecting group at the 1-position, which temporarily shields the amine functionality during synthetic processes.
This compound is structurally related to piperidine-2-carboxylic acid (a naturally occurring metabolite) but incorporates modifications that influence its physicochemical properties and biological interactions. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, while the tert-butyl substituent increases metabolic stability and membrane permeability .
Properties
IUPAC Name |
5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)10-7-8-11(12(17)18)16(9-10)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYRWVKVZSOVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, also known by its IUPAC name (R)-1-(tert-butoxycarbonyl)-4-(tert-butyl)piperidine-2-carboxylic acid, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O4 |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 1229603-52-4 |
| Purity | 95% |
| IUPAC Name | (R)-1-(tert-butoxycarbonyl)-4-(tert-butyl)piperidine-2-carboxylic acid |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and influence metabolic pathways, particularly those related to:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their functions and affecting downstream metabolic processes.
- Receptor Interaction : It may interact with neurotransmitter receptors, which could contribute to its potential effects on the central nervous system.
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. For instance, compounds with a piperidine structure have shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.
Anticancer Potential
Recent studies have explored the anticancer properties of piperidine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines such as:
- HeLa Cells : Indications of apoptosis were observed in cervical cancer cells treated with related piperidine derivatives.
- MCF7 Cells : Breast cancer cell lines showed reduced viability when exposed to similar compounds.
These findings highlight the potential use of this compound in cancer therapeutics.
Case Studies
-
Study on Antimicrobial Activity
- A study published in Antimicrobial Agents and Chemotherapy evaluated a series of piperidine derivatives for their antimicrobial efficacy. The results indicated that modifications at the piperidine ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity Assessment
Scientific Research Applications
Medicinal Chemistry
5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases, including neurological disorders and cancer.
Case Study: Synthesis of Piperidine Derivatives
Recent studies have demonstrated the synthesis of novel piperidine derivatives from this compound, which exhibit promising activity against specific cancer cell lines. The introduction of different substituents on the piperidine ring can modulate biological activity, making it a versatile scaffold for drug design .
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the preparation of more complex molecules.
Example: Formation of Amides
Researchers have utilized this compound in the formation of amides through coupling reactions. This method has shown high yields and selectivity, highlighting its utility in synthetic organic chemistry .
Drug Development
The compound's unique structural features make it a candidate for developing new drugs with enhanced pharmacokinetic properties. Its ability to cross biological membranes due to its lipophilicity suggests potential applications in central nervous system-targeted therapies.
Research Insight: CNS Activity
Studies indicate that derivatives of this compound may exhibit central nervous system activity, making them suitable for treating conditions such as anxiety and depression. Further investigation into its mechanism of action is ongoing .
Biochemical Reagents
In biochemical research, this compound is used as a reagent for synthesizing peptide-based compounds. Its stability under physiological conditions makes it an attractive option for researchers working with peptide synthesis and modifications .
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The Boc group (-OCOOC(CH₃)₃) is susceptible to acid-catalyzed hydrolysis, a reaction widely employed in organic synthesis to deprotect amines. For this compound:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous HCl in dioxane.
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, yielding CO₂ and tert-butanol .
-
Outcome : Cleavage of the Boc group generates a free piperidine amine and 2-carboxylic acid (Figure 1).
Table 1: Hydrolysis Conditions and Yields
| Acid Used | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| TFA (20% v/v) | DCM | 25°C | 2 h | 92% | |
| HCl (4M) | Dioxane/H₂O | 80°C | 6 h | 85% |
Carboxylic Acid Functionalization
The C-2 carboxylic acid (-COOH) participates in reactions typical of carboxylic acids:
Amidation
Activation of the carboxylic acid with coupling reagents enables amide bond formation:
Table 2: Amidation Efficiency
| Coupling System | Amine | Solvent | Yield | Purity | Source |
|---|---|---|---|---|---|
| EDCl/HOBt | Benzylamine | DMF | 78% | 95% | |
| DCC/DMAP | Cyclohexylamine | THF | 82% | 97% |
Esterification
The acid can be esterified via Fischer esterification or using diazomethane:
-
Conditions : H₂SO₄ catalyst in methanol (Fischer) or CH₂N₂ in ether .
-
Products : Methyl or tert-butyl esters, useful for further derivatization .
Decarboxylation Under Thermal Conditions
Heating above 150°C induces decarboxylation, particularly in acidic or basic media:
-
Mechanism : Radical pathway or via β-keto acid intermediate.
-
Application : Simplifies the structure for fragment-based drug design.
Ring Functionalization of the Piperidine Moiety
The piperidine nitrogen (after Boc deprotection) undergoes alkylation or acylation:
-
Alkylation : Reacts with methyl iodide in the presence of K₂CO₃ to form N-methylpiperidine derivatives.
-
Acylation : Treatment with acetyl chloride yields N-acetylated products .
Stability and Side Reactions
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP compared to unsubstituted piperidine-2-carboxylic acid, reducing aqueous solubility but enhancing membrane permeability.
- Stability : The Boc group offers reversible protection, whereas Cbz analogs require harsher conditions for deprotection .
- Metabolic Behavior : Substituted piperidines like the target compound resist enzymatic degradation more effectively than simpler analogs, as seen in fermentation studies where tert-butyl groups stabilize metabolites against microbial transformation .
Q & A
Q. What are the common synthetic routes for 5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves:
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM (0–5°C, 4–6 hours) .
Carboxylic Acid Functionalization : Activation of the carboxylic acid moiety using coupling agents like HATU or DCC in the presence of DMAP, followed by reaction with tert-butyl alcohol under reflux (12–24 hours) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF | 0–5°C → RT | 6 h | 75–85 |
| Coupling | HATU, DIPEA, DCM | RT | 12 h | 60–70 |
| Purification | Silica gel (Hex:EA = 3:1) | - | - | 90–95 |
Q. How can researchers safely handle and characterize this compound in the laboratory?
Methodological Answer:
- Handling :
- Characterization :
- NMR : Confirm stereochemistry and Boc-group integrity (¹H NMR: δ 1.4 ppm for tert-butyl; 13C NMR: δ 155 ppm for carbonyl) .
- HPLC : Purity >95% using a C18 column (ACN/water + 0.1% TFA, 220 nm) .
- Mass Spec : ESI-MS [M+H]+ calculated for C₁₆H₂₇NO₄: 298.19; observed: 298.2 .
Q. How can contradictory data in enzyme inhibition studies involving this compound be resolved?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. Resolve by:
Orthogonal Assays : Compare results from fluorescence-based assays (e.g., FRET) with radiometric or calorimetric methods (ITC) .
Kinetic Studies : Determine IC₅₀ under varying substrate concentrations to assess competitive vs. non-competitive inhibition .
Structural Analysis : Co-crystallization with target enzymes (e.g., proteases) or molecular docking to validate binding modes .
Q. What computational strategies can optimize the synthesis of this compound?
Methodological Answer:
Reaction Path Search : Use quantum chemical calculations (DFT) to model intermediates and transition states .
Machine Learning : Train models on existing reaction data to predict optimal solvents/catalysts (e.g., Bayesian optimization) .
Experimental Validation : Apply high-throughput screening (HTS) to test computationally derived conditions .
Q. Case Study :
Q. How does stereochemistry influence the biological activity of this compound, and how can it be rigorously analyzed?
Methodological Answer:
Q. What are the ecological implications of improper disposal, and how can waste be managed responsibly?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
